An In-depth Technical Guide to the Chemical Properties of (S)-2-Benzylsuccinic Acid
An In-depth Technical Guide to the Chemical Properties of (S)-2-Benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylsuccinic acid is a dicarboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its chiral nature and dicarboxylate functionality make it a valuable building block for the synthesis of complex molecules, particularly as an intermediate in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-benzylsuccinic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance as an enzyme inhibitor.
Chemical and Physical Properties
(S)-2-Benzylsuccinic acid is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 3972-36-9 | [1] |
| IUPAC Name | (2S)-2-benzylbutanedioic acid | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 164.0 to 168.0 °C | [2] |
| Boiling Point (Predicted) | 331.4 ± 22.0 °C | [2] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.97 ± 0.10 | [2] |
Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 41 mg/mL (196.92 mM) | Sonication is recommended | [3] |
| In Vivo Formulation | 4 mg/mL (19.21 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-2-benzylsuccinic acid.
¹H NMR Spectroscopy
| Frequency | Solvent | pH | Chemical Shifts (ppm) and Intensities | Reference |
| 500 MHz | Water | 7.00 | 7.36-7.25 (m, 5H, Ar-H), 2.94-2.77 (m, 3H), 2.52-2.30 (m, 2H) | [1] |
¹³C NMR Spectroscopy (HSQC)
| Frequency | Solvent | pH | Chemical Shifts (ppm) (F2:F1) | Reference |
| 500 MHz | Water | 7.00 | 130.72:7.24, 127.56:7.18, 52.15:2.79, 40.37:2.28 | [1] |
Mass Spectrometry
| Technique | Precursor Adduct | Collision Energy | m/z Fragments | Reference |
| LC-ESI-QQ | [M-H]⁻ | 10 V | 207.2, 163.2, 189.1, 171, 142.9 | [4] |
Experimental Protocols
Synthesis of (S)-2-Benzylsuccinic Acid from L-Phenylalanine
This method is noted for being a clean and efficient process.[4]
Materials:
-
L-Phenylalanine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Diazotization of L-Phenylalanine: L-Phenylalanine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed by warming the solution, which results in the formation of (S)-3-phenyl-2-hydroxypropanoic acid.
-
Esterification: The resulting acid is esterified, typically using ethanol and a catalytic amount of sulfuric acid under reflux, to yield ethyl (S)-3-phenyl-2-hydroxypropanoate.
-
Conversion to a Leaving Group: The hydroxyl group is converted to a better leaving group, for example, by reaction with thionyl chloride to form the corresponding chloro derivative.
-
Malonic Ester Synthesis: The ester is then used to alkylate diethyl malonate in the presence of a base such as sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding racemic 2-benzylsuccinic acid.
-
Chiral Resolution: The racemic mixture is then resolved to isolate the (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-α-phenylethylamine.[5] The diastereomers are separated by fractional crystallization, and the desired (S)-2-benzylsuccinic acid is recovered by acidification.
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds.[6][7]
Materials:
-
Crude (S)-2-benzylsuccinic acid
-
Suitable solvent (e.g., hot water, ethanol/water mixture)[6][7]
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which (S)-2-benzylsuccinic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude (S)-2-benzylsuccinic acid in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of (S)-2-benzylsuccinic acid should form.
-
Cooling: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is used to determine the enantiomeric purity of (S)-2-benzylsuccinic acid.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)[8]
-
UV detector
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used for normal-phase chromatography. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added.[8] For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile can be used.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject a solution of the (S)-2-benzylsuccinic acid sample.
-
Monitor the elution of the enantiomers using the UV detector. The retention times of the (R)- and (S)-enantiomers will differ.
-
Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
Biological Activity and Signaling Pathways
(S)-2-Benzylsuccinic acid is a known competitive inhibitor of carboxypeptidase A (CPA) and is also implicated in the inhibition of Nna1 (also known as cytosolic carboxypeptidase 1, CCP1).[9][10]
Inhibition of Carboxypeptidase A
Carboxypeptidase A is a zinc-containing metalloprotease that cleaves the C-terminal amino acid from a peptide chain. (S)-2-Benzylsuccinic acid acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding.[9]
The inhibition constant (Ki) for the (S)-enantiomer has been reported to be 17 µM, which is significantly higher than that of the (R)-enantiomer (0.15 µM), indicating that the (R)-enantiomer is a more potent inhibitor of CPA.[11]
The general mechanism of carboxypeptidase A involves the coordination of the substrate's C-terminal carboxylate to the active site zinc ion and interaction with other key amino acid residues. (S)-2-Benzylsuccinic acid mimics the substrate's binding mode.
References
- 1. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
- 3. The carboxypeptidase-like substrate-binding site in Nna1 is essential for the rescue of the Purkinje cell degeneration (pcd) phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. famu.edu [famu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
